![molecular formula C13H25NOS B14331431 5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one CAS No. 111860-98-1](/img/structure/B14331431.png)
5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one is an organic compound characterized by its unique structure, which includes a piperidinone ring substituted with butylsulfanyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one typically involves the reaction of 1,2,5-trimethylpiperidin-4-one with butylsulfanyl methylating agents under controlled conditions. Common reagents used in this synthesis include butylthiol and methyl iodide, which react in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidinone derivatives.
Scientific Research Applications
5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfanyl group may play a role in binding to these targets, while the piperidinone ring provides structural stability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Terbufos: An organophosphate insecticide with a similar butylsulfanyl group.
N-[(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide: Another compound with a butylsulfanyl group, used in different applications.
Properties
CAS No. |
111860-98-1 |
|---|---|
Molecular Formula |
C13H25NOS |
Molecular Weight |
243.41 g/mol |
IUPAC Name |
5-(butylsulfanylmethyl)-1,2,5-trimethylpiperidin-4-one |
InChI |
InChI=1S/C13H25NOS/c1-5-6-7-16-10-13(3)9-14(4)11(2)8-12(13)15/h11H,5-10H2,1-4H3 |
InChI Key |
OCFCEYMSPLAHJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC1(CN(C(CC1=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


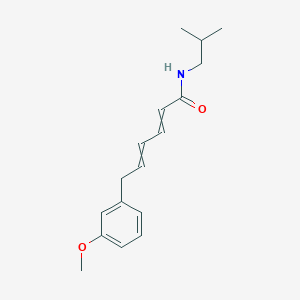
![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
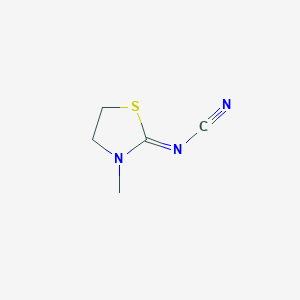
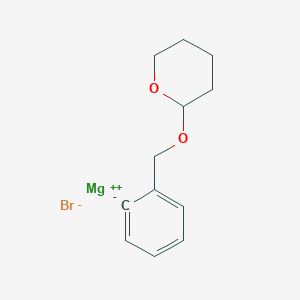
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
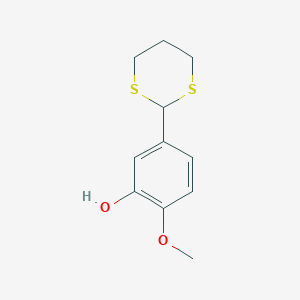
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
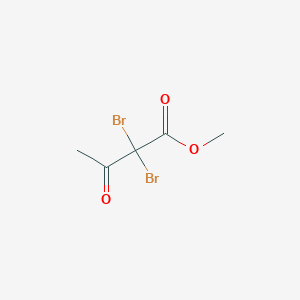
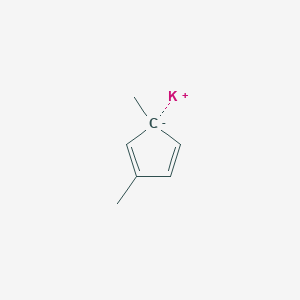

![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
